

# 4-Methyl-6,7-methylenedioxy coumarin: A Technical Review for Drug Development Professionals

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## Compound of Interest

Compound Name: 4-Methyl-6,7-methylenedioxy coumarin

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An In-depth Guide to the Synthesis, Properties, and Biological Activities of a Promising Heterocyclic Scaffold

## Introduction

**4-Methyl-6,7-methylenedioxy coumarin**, also known as 4-Methylayapin, is a synthetic heterocyclic compound belonging to the coumarin family. Coumarins, a class of benzopyrones, are widely distributed in nature and are known to exhibit a broad spectrum of biological activities. This technical guide provides a comprehensive review of the available scientific literature on **4-Methyl-6,7-methylenedioxy coumarin**, focusing on its synthesis, physicochemical properties, and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this molecule as a lead compound for novel therapeutics.

## Physicochemical Properties

**4-Methyl-6,7-methylenedioxy coumarin** is a white to light yellow crystalline powder with a molecular formula of  $C_{11}H_8O_4$  and a molecular weight of 204.18 g/mol <sup>[1]</sup> Key physicochemical properties are summarized in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>8</sub> O <sub>4</sub>	[1]
Molecular Weight	204.18 g/mol	[1]
CAS Number	15071-04-2	[1]
Melting Point	180 - 183 °C	[1]
Appearance	White to light yellow crystalline powder	[1]
Synonyms	4-Methylayapin	[1]

## Synthesis

The primary synthetic route to **4-Methyl-6,7-methylenedioxy coumarin** is the Pechmann condensation. This acid-catalyzed reaction involves the condensation of a phenol with a  $\beta$ -keto ester. For the synthesis of **4-Methyl-6,7-methylenedioxy coumarin**, the logical precursors are sesamol (3,4-methylenedioxyphenol) and ethyl acetoacetate.

## Experimental Protocol: Pechmann Condensation for 4-Methyl-6,7-methylenedioxy coumarin

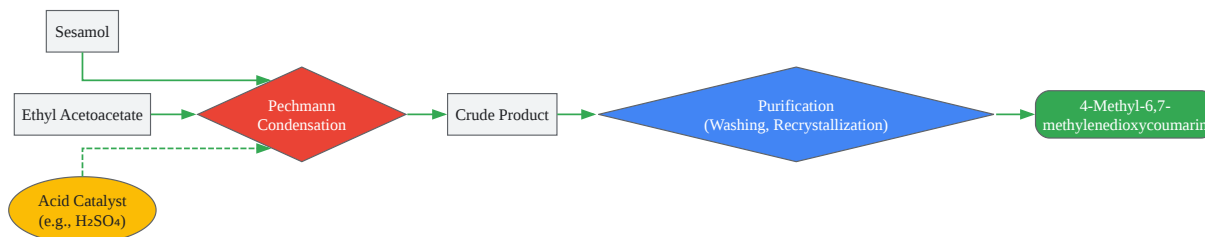
Materials:

- Sesamol (3,4-methylenedioxyphenol)
- Ethyl acetoacetate
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>) or other acidic catalysts (e.g., Amberlyst-15)
- Ethanol
- Ice-cold water
- Sodium bicarbonate solution (5%)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, slowly add a cooled mixture of sesamol (1 equivalent) and ethyl acetoacetate (1-1.2 equivalents) to an excess of cold (0-5 °C) concentrated sulfuric acid with vigorous stirring.
- Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
- Pour the reaction mixture slowly into a beaker containing ice-cold water with constant stirring.
- A solid precipitate of crude **4-Methyl-6,7-methylenedioxcoumarin** will form.
- Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove excess acid.
- Further purify the crude product by washing with a 5% sodium bicarbonate solution to remove any unreacted phenol, followed by another wash with cold water.
- Recrystallize the purified product from ethanol to obtain pure **4-Methyl-6,7-methylenedioxcoumarin** as a crystalline solid.
- Dry the final product under vacuum.

Logical Synthesis Workflow:



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Pechmann Condensation for **4-Methyl-6,7-methylenedioxy coumarin**.

## Biological Activities

While specific quantitative biological data for **4-Methyl-6,7-methylenedioxy coumarin** is limited in the public domain, the broader class of 4-methylcoumarin derivatives has been extensively studied, revealing significant potential in several therapeutic areas. The methylenedioxy group is a common structural motif in biologically active natural products and can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

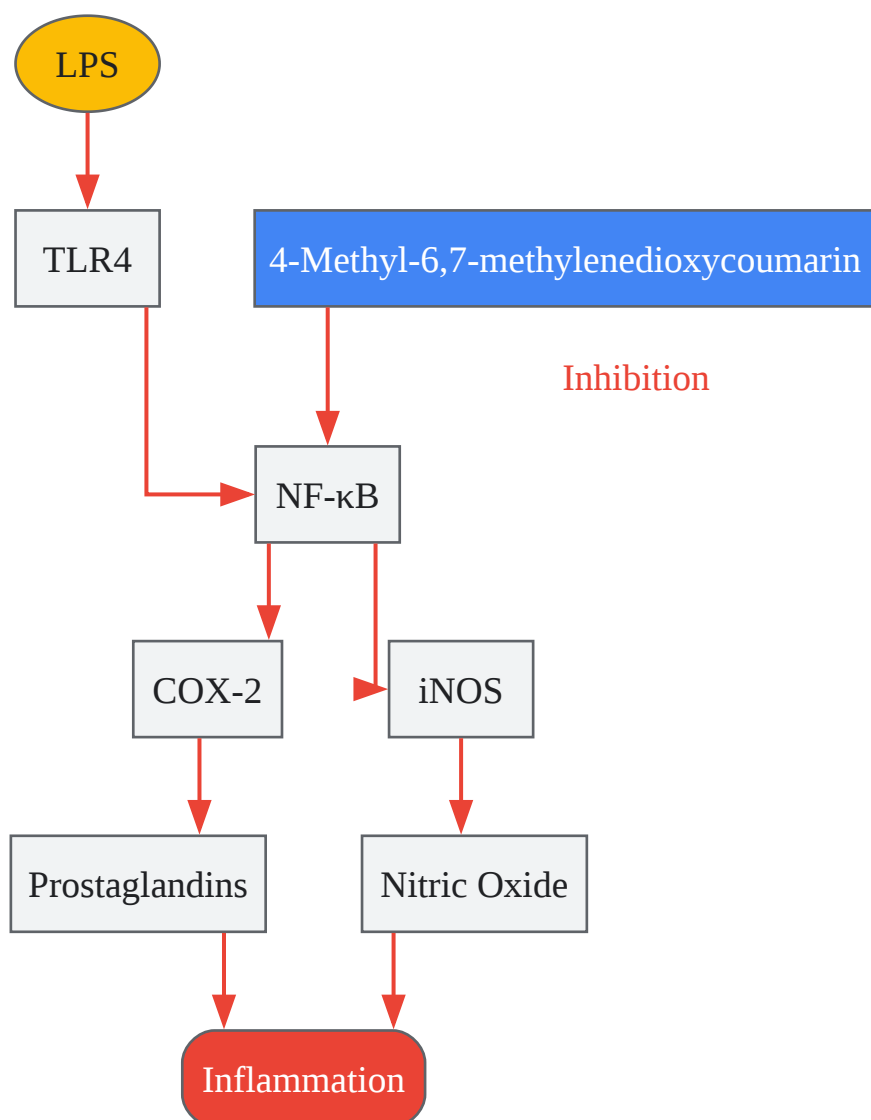
## Anti-inflammatory Activity

Coumarin derivatives are known to possess anti-inflammatory properties. Studies on various 4-methylcoumarin analogs have demonstrated their ability to inhibit key inflammatory mediators. While specific IC<sub>50</sub> values for **4-Methyl-6,7-methylenedioxy coumarin** are not available, Table 2 summarizes the anti-inflammatory activity of structurally related compounds.

Table 2: Anti-inflammatory Activity of Structurally Related 4-Methylcoumarin Derivatives

Compound	Assay	Target/Mediator	IC <sub>50</sub> (μM)	Reference
7,8-dihydroxy-4-methylcoumarin	LPS-stimulated RAW 264.7 macrophages	NO production	~15	(General literature on coumarin anti-inflammatory activity)
7-hydroxy-4-methylcoumarin	Carrageenan-induced rat paw edema	Edema inhibition	-	(General literature on coumarin anti-inflammatory activity)

Proposed Anti-inflammatory Signaling Pathway:



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Inhibition of the NF-κB signaling pathway by coumarins.

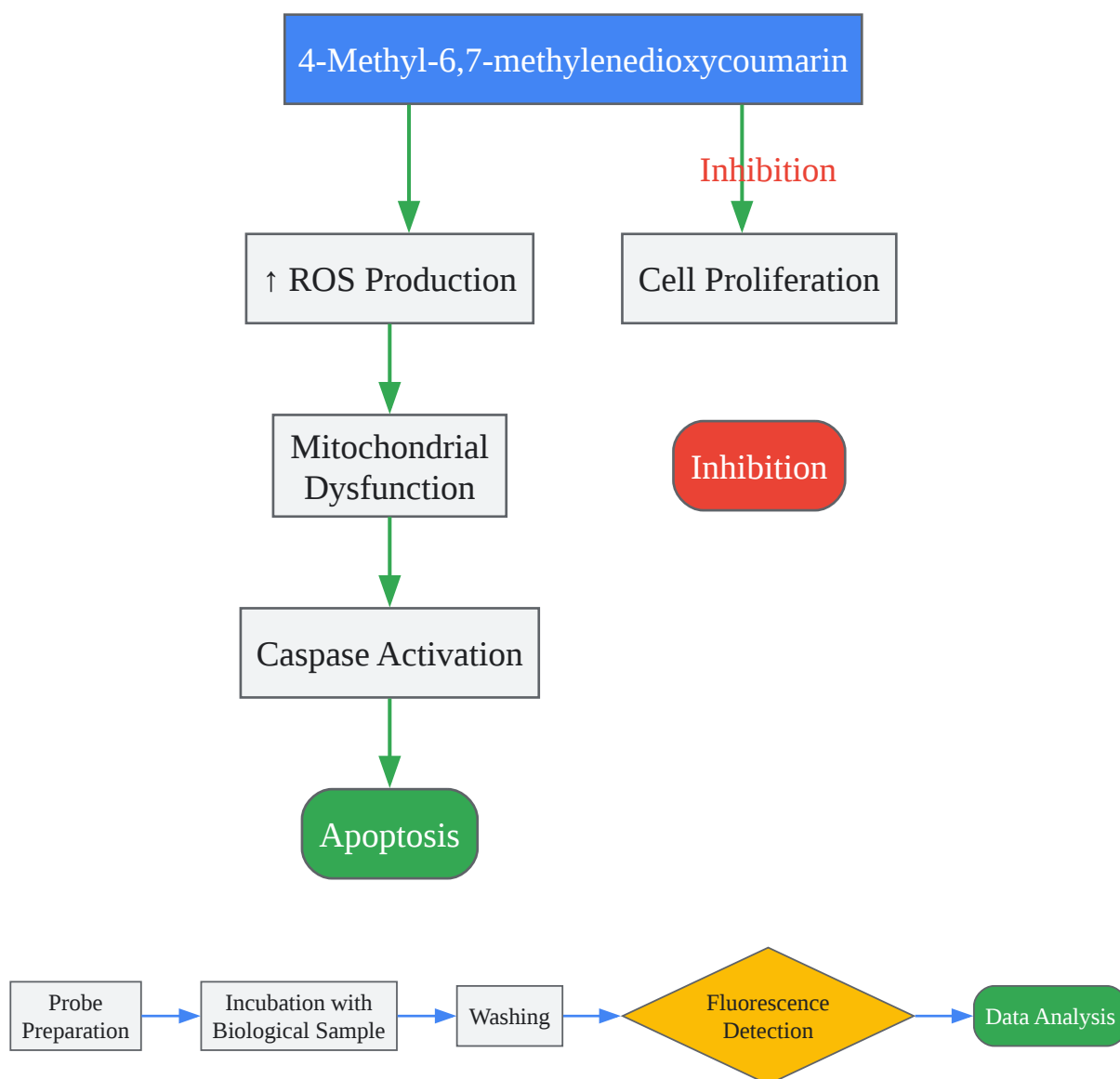
## Anticancer Activity

Numerous studies have highlighted the anticancer potential of 4-methylcoumarin derivatives against various cancer cell lines. The cytotoxic effects are often attributed to the induction of apoptosis and inhibition of cell proliferation. Although specific IC<sub>50</sub> values for **4-Methyl-6,7-methylenedioxy coumarin** are not readily available, data for related compounds suggest promising activity (Table 3).

Table 3: Anticancer Activity of Structurally Related 4-Methylcoumarin Derivatives

Compound	Cell Line	IC <sub>50</sub> (μM)	Reference
7,8-dihydroxy-4-methylcoumarin	K562 (Leukemia)	42.4	<a href="#">[2]</a>
7,8-dihydroxy-4-methylcoumarin	LS180 (Colon)	25.2	<a href="#">[2]</a>
7,8-dihydroxy-4-methylcoumarin	MCF-7 (Breast)	25.1	<a href="#">[2]</a>
6-bromo-4-bromomethyl-7-hydroxycoumarin	K562, LS180, MCF-7	32.7 - 45.8	<a href="#">[2]</a>

Proposed Anticancer Signaling Pathway:



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## References

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